N-benzyl-3-ethoxy-4-methoxybenzamide
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Overview
Description
N-benzyl-3-ethoxy-4-methoxybenzamide is an organic compound with the molecular formula C17H19NO3 It is a benzamide derivative, characterized by the presence of benzyl, ethoxy, and methoxy groups attached to the benzamide core
Preparation Methods
The synthesis of N-benzyl-3-ethoxy-4-methoxybenzamide typically involves the reaction of 3-ethoxy-4-methoxybenzoic acid with benzylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-ethoxy-4-methoxybenzoic acid and benzylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Procedure: The 3-ethoxy-4-methoxybenzoic acid is first activated by the coupling agent, followed by the addition of benzylamine. The reaction mixture is stirred at room temperature for several hours until the formation of this compound is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-benzyl-3-ethoxy-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide or thiols.
Scientific Research Applications
N-benzyl-3-ethoxy-4-methoxybenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: this compound is explored for its potential therapeutic applications. It is evaluated in preclinical studies for its efficacy and safety in treating various diseases.
Industry: The compound is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-ethoxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied .
Comparison with Similar Compounds
N-benzyl-3-ethoxy-4-methoxybenzamide can be compared with other benzamide derivatives, such as:
N-benzyl-4-methoxybenzamide: Similar structure but lacks the ethoxy group.
N-benzyl-3,4-dimethoxybenzamide: Contains an additional methoxy group compared to this compound.
N-benzyl-2-ethoxy-3-methoxybenzamide: Similar structure but with different positions of the ethoxy and methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
N-benzyl-3-ethoxy-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-21-16-11-14(9-10-15(16)20-2)17(19)18-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATSJHRVLNTZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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